molecular formula C11H8BrNO2 B1439113 6-Bromo-4-Methylquinoline-3-carboxylic acid CAS No. 1095010-36-8

6-Bromo-4-Methylquinoline-3-carboxylic acid

Cat. No. B1439113
CAS RN: 1095010-36-8
M. Wt: 266.09 g/mol
InChI Key: JWZOKLNGXQIFLK-UHFFFAOYSA-N
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Description

6-Bromo-4-Methylquinoline-3-carboxylic acid is a unique chemical compound with the empirical formula C11H8BrNO2 . It has a molecular weight of 266.09 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 6-Bromo-4-Methylquinoline-3-carboxylic acid is Cc1c(cnc2ccc(Br)cc12)C(O)=O . This indicates that the compound contains a bromine atom attached to the 6th carbon of the quinoline ring, a methyl group attached to the 4th carbon, and a carboxylic acid group attached to the 3rd carbon .

Scientific Research Applications

Computational Chemistry

Finally, 6-Bromo-4-Methylquinoline-3-carboxylic acid can be studied using computational chemistry to predict its reactivity and interaction with various biological targets. This can accelerate the design of new compounds with desired properties before they are synthesized in the lab.

Each of these fields leverages the unique chemical structure of 6-Bromo-4-Methylquinoline-3-carboxylic acid to explore innovative applications. The compound’s versatility is a testament to the importance of heterocyclic compounds in scientific research .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This means it’s harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding ingestion and contact with eyes .

properties

IUPAC Name

6-bromo-4-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZOKLNGXQIFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653673
Record name 6-Bromo-4-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1095010-36-8
Record name 6-Bromo-4-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1095010-36-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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